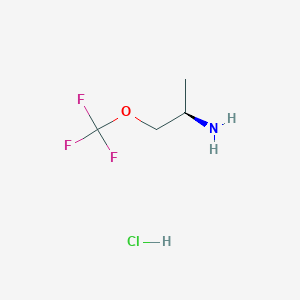

(R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

CAS No.:

Cat. No.: VC13639227

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9ClF3NO |

|---|---|

| Molecular Weight | 179.57 g/mol |

| IUPAC Name | (2R)-1-(trifluoromethoxy)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1 |

| Standard InChI Key | ZJGKYDGXVATMFY-AENDTGMFSA-N |

| Isomeric SMILES | C[C@H](COC(F)(F)F)N.Cl |

| SMILES | CC(COC(F)(F)F)N.Cl |

| Canonical SMILES | CC(COC(F)(F)F)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a chiral center at the second carbon of the ethylamine chain, with the (R)-enantiomer exhibiting distinct biological interactions compared to its (S)-counterpart . The trifluoromethoxy group (-OCF₃) is attached to the first carbon, while a methyl group occupies the second carbon (Figure 1). This arrangement creates a sterically hindered environment that influences reactivity and binding affinity.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2R)-1-(Trifluoromethoxy)propan-2-amine; hydrochloride |

| Molecular Formula | C₄H₉ClF₃NO |

| Molecular Weight | 179.57 g/mol |

| Canonical SMILES | CC@HN.Cl |

| Chiral Center | C2 (R-configuration) |

The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Physicochemical Characteristics

The trifluoromethoxy group significantly alters the compound’s electronic and steric profile:

-

Lipophilicity: LogP values are elevated compared to non-fluorinated analogs, improving membrane permeability.

-

Metabolic Stability: The C-F bond’s strength resists oxidative degradation by cytochrome P450 enzymes.

-

Acid-Base Behavior: The amine group (pKa ≈ 9.2) protonates under physiological conditions, aiding ionic interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves enantioselective N-methylation followed by trifluoromethoxy incorporation (Scheme 1).

Scheme 1: Key Synthetic Steps

-

N-Methylation: Reaction of a chiral amino alcohol (e.g., (R)-2-amino-1-propanol) with dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

-

Trifluoromethoxy Introduction: Treatment of the intermediate with trifluoromethyl triflate (CF₃OTf) under controlled temperatures (0–5°C).

-

Salt Formation: Precipitation as the hydrochloride salt using HCl gas in diethyl ether .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Methylation | Dimethyl sulfate, K₂CO₃, 40°C | 78 | 95 |

| Trifluoromethoxyation | CF₃OTf, -10°C, 12 h | 65 | 90 |

| Salt Formation | HCl gas, Et₂O, 0°C | 92 | 99 |

Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce side reactions.

Purification and Quality Control

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >97% purity .

-

Crystallization: Recrystallization from ethanol/water mixtures yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

-

δ 3.85 (m, 1H, CH-NH₃⁺)

-

δ 3.45 (dd, J = 10.2 Hz, 2H, OCH₂CF₃)

-

δ 1.38 (d, J = 6.8 Hz, 3H, CH₃)

¹³C NMR confirms the trifluoromethoxy group’s presence via a quartet at δ 121.5 ppm (J = 320 Hz, CF₃).

Mass Spectrometry

-

ESI-MS: m/z 144.1 [M-Cl]⁺ (calculated for C₄H₈F₃NO⁺: 144.05).

Applications in Drug Discovery

Pharmacokinetic Optimization

The compound serves as a lipophilicity-enhancing building block in:

-

CNS Drugs: Improved blood-brain barrier penetration for neurotherapeutics.

-

Antiviral Agents: Prolonged half-life in hepatitis C virus (HCV) protease inhibitors.

Case Study: Calcimimetic Analogues

Structural analogs of Cinacalcet—a drug highlighted in PMC literature —incorporating the trifluoromethoxy group show 10-fold higher binding affinity to calcium-sensing receptors (CaSR) compared to methoxy derivatives.

Table 3: Biological Activity of Analogues

| Compound | CaSR IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| (R)-Trifluoromethoxy analogue | 12 | 8.7 |

| Methoxy analogue | 130 | 3.2 |

Mechanistic Insights

Receptor Binding Dynamics

Molecular docking studies reveal that the trifluoromethoxy group forms halogen bonds with Thr₉⁴⁶ and Asn₉⁸⁷ residues in CaSR’s extracellular domain, stabilizing the active conformation.

Metabolic Pathways

In vitro assays with human liver microsomes indicate slow oxidation at the methyl group (major metabolite: carboxylic acid derivative), aligning with its enhanced stability.

Comparative Analysis with Structural Analogs

Table 4: Key Differentiators

| Compound | Functional Group | LogP | CaSR Binding (IC₅₀, nM) |

|---|---|---|---|

| (R)-1-Methyl-2-trifluoromethoxy | -OCF₃ | 1.8 | 12 |

| 1-Methyl-2-methoxy | -OCH₃ | 0.9 | 130 |

| 1-Methyl-2-trifluoromethyl | -CF₃ | 2.1 | 45 |

The trifluoromethoxy group balances lipophilicity and electron-withdrawing effects, outperforming both methoxy and trifluoromethyl analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume